1,3,5-Tris(4-nitrophenoxy)benzene

説明

Synthesis Analysis

The synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene involves several steps. One method uses phloroglucin and p-chloronitrobenzene as raw materials. Under strong basicity, phloroglucin reacts with potassium carbonate at 130°C to obtain phloroglucinol potassium. Then, p-chloronitrobenzene is added, and the reaction occurs at 150-160°C for 12 hours to obtain 1,3,5-tri(4-nitrophenoxy)benzene . Another method involves a three-step process using hydroquinone, 1-chloro-4-nitrobenzene, and 1,3,5-trichlorobenzene .Molecular Structure Analysis

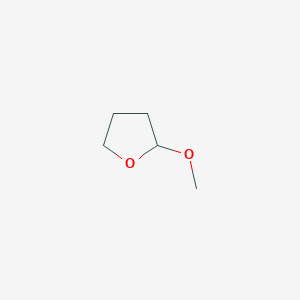

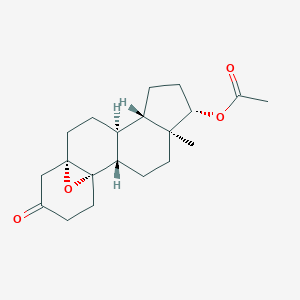

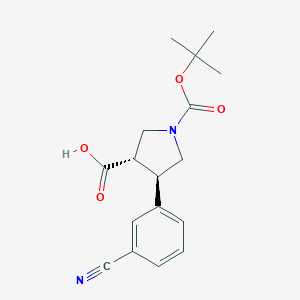

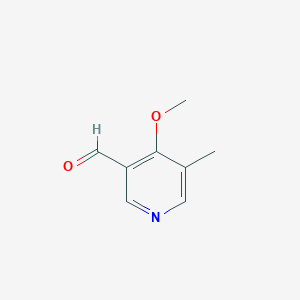

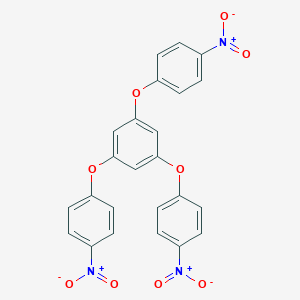

The molecular formula of 1,3,5-Tris(4-nitrophenoxy)benzene is C24H15N3O9 . The structure of the molecule is based on a benzene ring with three nitrophenoxy groups attached at the 1, 3, and 5 positions .Chemical Reactions Analysis

1,3,5-Tris(4-nitrophenoxy)benzene can undergo various chemical reactions. For example, it can be reduced to its corresponding amine form under the action of tin dichloride/concentrated hydrochloric acid . It can also participate in nickel-catalysed polycondensation reactions with secondary cyclic and acyclic amines to afford the corresponding triarylamines .科学的研究の応用

Phase Transition Thermodynamics

1,3,5-Tris(4-nitrophenoxy)benzene is an organic non-electrolyte with notable stability of an amorphous phase . Its glassy and supercooled liquid states have been studied by spectroscopic and calorimetric methods . This makes it a valuable material in the study of phase transition thermodynamics .

Glass Transition and Crystallization Studies

Over the last 60 years, 1,3,5-Tris(4-nitrophenoxy)benzene and its isomers have been important model objects in the studies of the glass transition phenomenon and crystallization .

Vapor-Deposited Glasses

1,3,5-Tris(4-nitrophenoxy)benzene has been shown to form ultrastable glass upon physical vapor deposition onto a cold substrate . This property can be useful in the production of certain types of optical and electronic devices.

Quantum Chemical Investigations

Quantum chemical investigations have been carried out on co-crystals based on 1,3,5-Tris(4-nitrophenoxy)benzene . These studies can help understand various structural features that play an important role in its packing .

Metal Organic Frameworks (MOFs)

1,3,5-Tris(4-nitrophenoxy)benzene can be used as a tritopic bridging ligand that facilitates the functionalization of polyoxometalate-based metal organic frameworks (MOFs) . MOFs have potential usage in gas storage, gas separation, and catalysis .

Adsorption Membranes

1,3,5-Tris(4-nitrophenoxy)benzene can be used to synthesize porous aromatic frameworks for the development of adsorption membranes . These membranes can be used to treat organic pollutants .

Organic Light Emitting Diodes (OLEDs)

1,3,5-Tris(4-nitrophenoxy)benzene can also be used in the fabrication of pyridine based high efficiency organic light emitting diodes (OLEDs) . OLEDs are widely used in display technology for televisions and mobile devices .

Safety and Hazards

While specific safety and hazard information for 1,3,5-Tris(4-nitrophenoxy)benzene is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Relevant Papers Several papers have been published on related compounds. For instance, a paper titled “Synthesis and structural, electrochemical and photophysical studies of triferrocenyl-substituted 1,3,5-triphenylbenzene: a cyan-light emitting molecule showing aggregation-induced enhanced emission” discusses the synthesis and properties of a related compound . Another paper titled “1,3,5-Tris(4-aminophenyl)benzene derivatives: design, synthesis via nickel-catalysed aromatic amination and electrochemical properties” discusses the synthesis and properties of a derivative of 1,3,5-Tris(4-nitrophenoxy)benzene .

特性

IUPAC Name |

1,3,5-tris(4-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15N3O9/c28-25(29)16-1-7-19(8-2-16)34-22-13-23(35-20-9-3-17(4-10-20)26(30)31)15-24(14-22)36-21-11-5-18(6-12-21)27(32)33/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYUVOVIDRJKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611189 | |

| Record name | 1,1',1''-[Benzene-1,3,5-triyltris(oxy)]tris(4-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Tris(4-nitrophenoxy)benzene | |

CAS RN |

102852-91-5 | |

| Record name | 1,1',1''-[Benzene-1,3,5-triyltris(oxy)]tris(4-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxoisooctadecyl)amino]-, ethyl sulfate](/img/structure/B50901.png)